2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide
Description
2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide is a pyrimidoindole derivative characterized by a fused indole-pyrimidine core, a benzyl group at position 3, a methyl group at position 8, and a 3-methoxybenzyl acetamide side chain.
Properties
IUPAC Name |
2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-[(3-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3/c1-19-11-12-24-23(13-19)26-27(28(34)31(18-30-26)16-20-7-4-3-5-8-20)32(24)17-25(33)29-15-21-9-6-10-22(14-21)35-2/h3-14,18H,15-17H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHGFNHSYRUCBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NCC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide typically involves a multi-step process:
Formation of the pyrimido[5,4-b]indole core: This can be achieved through cyclization reactions involving substituted anilines and isocyanates.
Functionalization: Introduction of the benzyl and methyl groups through alkylation reactions.
Acetylation: Finally, the acetamide group is introduced using appropriate acylating agents.
Industrial Production Methods
In industrial settings, this compound can be produced through automated synthesis techniques, which involve:
Large-scale reactors: Ensuring controlled temperature and pressure conditions.
Continuous flow processes: Enhancing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide undergoes various chemical reactions:
Reduction: Reactions reducing double bonds or carbonyl groups.
Substitution: Both electrophilic and nucleophilic substitution reactions are common.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Solvents: Often, solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) are used.
Major Products Formed
Oxidation: Introduction of hydroxyl groups or formation of carboxylic acids.
Reduction: Formation of alcohols or reduction of nitro groups.
Substitution: Formation of various substituted derivatives depending on the specific reagents used.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide is studied for its potential as a building block for more complex organic molecules.
Biology
In biological research, this compound is evaluated for its interactions with cellular components and its potential as a tool for understanding biological pathways.
Medicine
In medicine, there’s interest in its potential therapeutic effects, particularly in areas such as oncology and neurology. Its structural features make it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the synthesis of materials with specific properties, such as high-strength polymers or advanced composites.
Mechanism of Action
The mechanism of action of 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide involves binding to specific molecular targets within cells. This binding can alter the activity of enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidoindole derivatives exhibit diverse pharmacological profiles depending on substituent patterns. Below is a comparative analysis:
Structural and Functional Group Variations
Notes:
- *Estimated based on structural analogs.
Biological Activity
The compound 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure combines an indole framework with a pyrimidoindole system, which may contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 474.92 g/mol. The compound's structure includes multiple functional groups that enhance its interaction with biological targets.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including HeLa (cervical cancer) and PC3 (prostate cancer) cells. The cytotoxicity levels were measured using IC50 values, demonstrating effective inhibition compared to standard chemotherapeutic agents like Sorafenib.
The selectivity index (SI), which compares the IC50 for normal cells to tumor cells, indicates a favorable therapeutic window for the compound, suggesting it may selectively target cancerous cells while sparing normal tissue.
Antimicrobial Activity
The compound has also demonstrated antimicrobial effects against various bacterial strains. Studies have reported minimum inhibitory concentrations (MIC) indicating its potential as an antibacterial agent.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | 12.50 | 25.00 | |
| Escherichia coli | 15.00 | 30.00 | |
| Bacillus cereus | 10.00 | 20.00 |
These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival.
- Receptor Binding : It has been suggested that the compound binds to receptors that modulate signaling pathways related to inflammation and cancer progression.
- Biofilm Disruption : Preliminary studies indicate that it may disrupt biofilm formation in pathogenic bacteria, enhancing its effectiveness in treating chronic infections.
Case Studies
Several case studies have explored the efficacy of this compound in vitro and in vivo:
- In Vitro Studies : A study demonstrated that treatment with the compound led to a significant reduction in cell viability in HeLa cells over a 48-hour period.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups, suggesting potential for therapeutic application in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
